2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

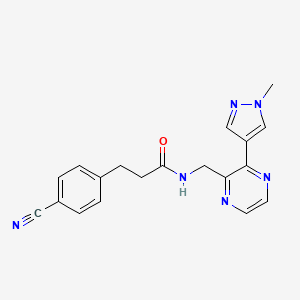

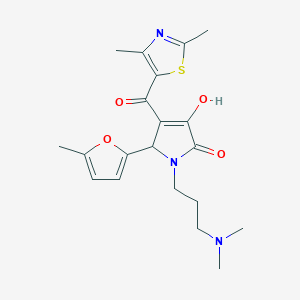

2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol is a useful research compound. Its molecular formula is C5H10F3NO and its molecular weight is 157.136. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids

Research by Pigza et al. (2009) describes the stereoselective syntheses of fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid, which involves a series of chemical transformations including conversion to a chiral oxazoline and oxidative rearrangement to the dihydro-2H-oxazinone. This method is significant for producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).

Biofuel Production

Bastian et al. (2011) demonstrated the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli for anaerobic production of 2-methylpropan-1-ol (isobutanol), a potential biofuel. This research highlights the conversion of glucose to isobutanol through a modified amino acid pathway in a recombinant organism, emphasizing the importance of cofactor balance in biofuel production processes (Bastian et al., 2011).

Cyclization Reactions

Goryaeva et al. (2020) explored the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one, resulting in hexahydroimidazo[1,2-a]pyridin-5-ones. The study reveals the influence of methyl ketone with isopropyl substituent on stereoselectivity and the by-product formation during these reactions (Goryaeva, Kushch, Burgart, & Saloutin, 2020).

Asymmetric Synthesis

Han et al. (2019) presented a method for large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid. This study is vital for drug design, as these derivatives act as bioisosteres of leucine moiety. The process involves using a recyclable chiral auxiliary, demonstrating practicality in synthesizing amino acids (Han et al., 2019).

Enantiomeric Ratio Analysis

Matheis, Granvogl, and Schieberle (2016) conducted an analysis of enantiomeric ratios of aroma compounds formed through the Ehrlich Degradation of l-Isoleucine in fermented foods. This study provides insights into the chiral analysis and quantification of compounds such as 2-methylbutanol and 2-methylbutanoic acid, relevant to food chemistry (Matheis, Granvogl, & Schieberle, 2016).

Safety and Hazards

Mecanismo De Acción

If you’d like further clarification or have additional requests, feel free to ask!

: 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol | Sigma-Aldrich : 4-AMino-2-Methyl butane-2-ol | 26734-08-7 - ChemicalBook : 4,4,4-Trifluoro-2-butanone, 97%, Thermo Scientific Chemicals : 4,4,4-Trifluoro-2-methyl-1-butanol | Sigma-Aldrich - MilliporeSigma : This compound 3D-FWC09458

Propiedades

IUPAC Name |

2-amino-4,4,4-trifluoro-2-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c1-4(9,3-10)2-5(6,7)8/h10H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBJNWJGCIGRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780094-58-7 |

Source

|

| Record name | 2-amino-4,4,4-trifluoro-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)

![Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3005752.png)

![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3005760.png)

![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)